8S,15S-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid 8S,15S-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid 8(S),15(S)-DiHETE is formed when 15(S)-HETE is subjected to further oxidation by 15-LO. It causes eosinophil chemotaxis with an ED50 value of 1.5 µM but is not chemotactic for neutrophils. 8(S),15(S)-DiHETE antagonizes the hyperalgesic activity of 8(R),15(S)-DiHETE and LTB4 in the rat hind paw pain model.
Brand Name: Vulcanchem
CAS No.: 80234-65-7
VCID: VC0163594
InChI: InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1
SMILES: CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol

8S,15S-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid

CAS No.: 80234-65-7

Reference Standards

VCID: VC0163594

Molecular Formula: C20H32O4

Molecular Weight: 336.5 g/mol

8S,15S-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid - 80234-65-7

CAS No. 80234-65-7
Product Name 8S,15S-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
IUPAC Name (5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Standard InChI InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1
Standard InChIKey NNPWRKSGORGTIM-HCCKYKKOSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O)O
SMILES CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Canonical SMILES CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Description 8(S),15(S)-DiHETE is formed when 15(S)-HETE is subjected to further oxidation by 15-LO. It causes eosinophil chemotaxis with an ED50 value of 1.5 µM but is not chemotactic for neutrophils. 8(S),15(S)-DiHETE antagonizes the hyperalgesic activity of 8(R),15(S)-DiHETE and LTB4 in the rat hind paw pain model.
Synonyms 8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
Reference 1.Morita, E.,Schröder, J.M., and Christophers, E. Identification of a novel and highly potent eosinophil chemotactic lipid in human eosinophils treated with arachidonic acid. Journal of Immunology 144, 1893-1900 (1990).
PubChem Compound 5283183
Last Modified Nov 11 2021
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